Product packaging for 6-Bromo-4-methoxybenzo[d]thiazole(Cat. No.:)

6-Bromo-4-methoxybenzo[d]thiazole

Cat. No.: B15046271
M. Wt: 244.11 g/mol
InChI Key: FPICIXDVYIAAMT-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxybenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6BrNOS and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNOS B15046271 6-Bromo-4-methoxybenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

6-bromo-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNOS/c1-11-6-2-5(9)3-7-8(6)10-4-12-7/h2-4H,1H3

InChI Key

FPICIXDVYIAAMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)SC=N2

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 4 Methoxybenzo D Thiazole and Analogues

The construction of the benzothiazole (B30560) core typically involves the formation of the thiazole (B1198619) ring onto a benzene (B151609) precursor. Several general methods are widely employed for the synthesis of substituted benzothiazoles, which can be adapted for the specific preparation of 6-Bromo-4-methoxybenzo[d]thiazole.

One of the most common approaches involves the reaction of a substituted 2-aminothiophenol (B119425) with a suitable electrophile. However, the direct synthesis of the required 2-amino-3-methoxy-5-bromothiophenol precursor can be challenging. A more practical and widely used strategy is the cyclization of substituted anilines.

A prevalent method for the synthesis of 2-aminobenzothiazoles involves the reaction of a correspondingly substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. researchgate.net This reaction proceeds through the in-situ formation of a thiocyanogen (B1223195) species which then reacts with the aniline. This can be adapted for the synthesis of 2-amino-6-bromo-4-methoxybenzothiazole, a key intermediate. For instance, the synthesis of 2-amino-6-substituted benzothiazoles has been successfully achieved by treating various substituted anilines with potassium thiocyanate in the presence of bromine and glacial acetic acid. researchgate.net

Another versatile method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. This method is known for producing a single product selectively.

For the synthesis of 2-substituted benzothiazoles that are not amino-substituted, the reaction of 2-aminothiophenols with aldehydes, acid chlorides, or nitriles is a common strategy. researchgate.net For example, 2-substituted benzothiazoles can be synthesized in good to excellent yields by reacting 2-aminothiophenol with a wide variety of substituted benzoyl chlorides under solvent-free conditions at room temperature. researchgate.net

A plausible synthetic route to this compound could start from 3-methoxy-5-bromoaniline. This starting material can be thiocyanated and then cyclized to form the 2-amino-6-bromo-4-methoxybenzothiazole intermediate. Subsequent deamination or modification of the 2-amino group would lead to the desired product.

Below is a table summarizing various synthetic methods for substituted benzothiazoles, which could be conceptually applied for the synthesis of this compound.

Starting Material(s)Reagents and ConditionsProduct TypeReference(s)
Substituted anilinesKSCN, Br₂, Glacial Acetic Acid2-Aminobenzothiazoles researchgate.net
2-Aminothiophenol, Substituted Benzoyl ChloridesSolvent-free, Room Temperature2-Substituted Benzothiazoles researchgate.net
2-Aminothiophenols, NitrilesCu(OAc)₂, Et₃N, Ethanol, 70°C2-Substituted Benzothiazoles ekb.eg
2-Amino-6-methylbenzothiazoleBromine, Chloroform2-Amino-4-bromo-6-methylbenzothiazole prepchem.com

Purification and Isolation Methodologies for Substituted Benzothiazoles

Column Chromatography

Column chromatography is a widely used technique for the separation and purification of organic compounds from a mixture. For substituted benzothiazoles, silica (B1680970) gel is the most commonly used stationary phase. The choice of the mobile phase (eluent) is critical and depends on the polarity of the target compound and the impurities to be removed.

A typical procedure involves dissolving the crude product in a minimum amount of a suitable solvent and adsorbing it onto the silica gel column. The eluent, a single solvent or a mixture of solvents, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to their separation.

For the purification of bromo- and methoxy-substituted aromatic compounds, including benzothiazole (B30560) derivatives, various solvent systems can be employed. The selection is often empirical, starting with a non-polar solvent and gradually increasing the polarity.

Interactive Data Table: Common Solvent Systems for Column Chromatography of Substituted Aromatic Compounds

Solvent System (v/v)Compound TypeReference(s)
Hexane / Ethyl AcetateBromo-methoxy-substituted benzoic acid derivatives rsc.org
Petroleum Ether / Ethyl Acetate2-arylbenzoxazole derivatives researchgate.net
Dichloromethane / Methanol2-substituted-6-hydroxy/methoxybenzothiazoles arkat-usa.org
Hexane1-bromo-2,4-dimethylbenzene rsc.org

Recrystallization

Recrystallization is a purification technique used to remove impurities from organic solids. The principle is based on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures.

The crude solid is dissolved in a hot solvent in which the compound has high solubility at high temperature and low solubility at low temperature. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Upon cooling the saturated solution, the desired compound crystallizes out, leaving the impurities in the solution. The purified crystals are then collected by filtration.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. It should also be chemically inert towards the compound and easily removable from the purified crystals.

Interactive Data Table: Common Solvents for Recrystallization of Benzothiazole Derivatives

SolventCompound TypeReference(s)
Ethanol2-Substituted Benzothiazoles researchgate.net
Ethanol2-Amino-6-substituted benzothiazoles researchgate.net
Acetonitrile2-bromo-4,5-dimethoxy benzenepropanenitrile google.com
Ethanol2-amino-6-methylbenzothiazole orgsyn.org

Chemical Transformations and Derivatization Strategies of 6 Bromo 4 Methoxybenzo D Thiazole

Reactivity at the Bromine Center (Position 6)

The bromine atom at the C-6 position of the benzothiazole (B30560) ring is a key handle for introducing a wide range of functional groups through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

While typically less reactive than activated aryl halides, the bromine atom on the electron-deficient benzothiazole ring system can undergo nucleophilic aromatic substitution (SNAr) reactions under certain conditions, particularly with strong nucleophiles. The presence of the thiazole (B1198619) ring can help to stabilize the intermediate Meisenheimer complex. nih.govmasterorganicchemistry.comnih.govlibretexts.org However, palladium-catalyzed cross-coupling reactions are generally more efficient and versatile for derivatization at this position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C-6 position of 6-Bromo-4-methoxybenzo[d]thiazole. The reactivity of aryl bromides in these transformations is well-established. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netmdpi.com This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide variety of functional groups. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. tcichemicals.com

Reactant 1Reactant 2Catalyst SystemProduct
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃4-Methoxy-6-phenylbenzo[d]thiazole
This compound4-Methylphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃4-Methoxy-6-(p-tolyl)benzo[d]thiazole
This compoundThiophene-2-boronic acidPd₂(dba)₃, SPhos, K₃PO₄4-Methoxy-6-(thiophen-2-yl)benzo[d]thiazole

Data table based on general Suzuki-Miyaura reaction principles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides. wikipedia.orgbeilstein-journals.orgacsgcipr.orgnih.gov This transformation is highly valuable for introducing primary and secondary amine functionalities, which are common in pharmacologically active molecules. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. wikipedia.orgbeilstein-journals.org

Reactant 1Reactant 2Catalyst SystemProduct
This compoundAniline (B41778)Pd₂(dba)₃, BINAP, NaOt-BuN-(4-methoxybenzo[d]thiazol-6-yl)aniline
This compoundMorpholinePd(OAc)₂, XPhos, K₂CO₃4-(4-Methoxybenzo[d]thiazol-6-yl)morpholine
This compoundBenzylaminePdCl₂(dppf), Cs₂CO₃N-benzyl-4-methoxybenzo[d]thiazol-6-amine

Data table based on general Buchwald-Hartwig amination principles.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.orgrsc.orgresearchgate.net This reaction is a valuable tool for the synthesis of stilbene and cinnamate derivatives. The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct
This compoundStyrenePd(OAc)₂, PPh₃, Et₃N(E)-4-Methoxy-6-styrylbenzo[d]thiazole
This compoundEthyl acrylatePdCl₂(PPh₃)₂, K₂CO₃Ethyl (E)-3-(4-methoxybenzo[d]thiazol-6-yl)acrylate
This compoundCyclohexenePd(OAc)₂, P(o-tolyl)₃, NaOAc6-(Cyclohex-1-en-1-yl)-4-methoxybenzo[d]thiazole

Data table based on general Heck reaction principles.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov It is a highly efficient method for the synthesis of aryl alkynes.

Reactant 1Reactant 2Catalyst SystemProduct
This compoundPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-Methoxy-6-(phenylethynyl)benzo[d]thiazole
This compoundEthynyltrimethylsilanePd(PPh₃)₄, CuI, Et₃N4-Methoxy-6-((trimethylsilyl)ethynyl)benzo[d]thiazole
This compoundPropargyl alcoholPdCl₂(dppf), CuI, i-Pr₂NH3-(4-Methoxybenzo[d]thiazol-6-yl)prop-2-yn-1-ol

Data table based on general Sonogashira coupling principles.

Reactivity at the Methoxy (B1213986) Group (Position 4)

The methoxy group at the C-4 position is relatively stable but can be transformed under specific reaction conditions, most notably through demethylation to reveal a hydroxyl group.

Demethylation Reactions

The cleavage of the methyl ether to the corresponding phenol is a common transformation in natural product synthesis and medicinal chemistry to unmask a potentially important hydroxyl group for biological activity or further functionalization.

Using Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction typically proceeds at low temperatures and is effective for a broad range of substrates.

Using Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used for the demethylation of aryl methyl ethers, although it often requires harsher conditions, such as elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com

ReactantReagentProduct
This compoundBBr₃6-Bromo-4-hydroxybenzo[d]thiazole
This compoundHBr6-Bromo-4-hydroxybenzo[d]thiazole

Data table based on general demethylation reaction principles.

Other Transformations of the Methoxy Moiety

Beyond simple demethylation, the methoxy group can potentially undergo other transformations, such as oxidative cleavage. Certain enzymatic systems, like cytochrome P450s, are known to catalyze the O-demethylation of methoxyflavones. nih.gov In synthetic chemistry, oxidative demethylation can sometimes be achieved using strong oxidizing agents, although this is less common than the acid-promoted cleavage.

Functionalization of the Thiazole Ring

The thiazole ring of the benzothiazole system also offers opportunities for functionalization. The C-2 position is particularly reactive under certain conditions.

The C-2 proton of the benzothiazole ring is acidic and can be removed by a strong base, such as an organolithium reagent, to generate a nucleophilic C-2 carbanion. nih.gov This intermediate can then react with various electrophiles to introduce substituents at this position. This C-H functionalization is a direct and efficient way to elaborate the thiazole ring. nih.govacs.orgmdpi.comnih.gov

Furthermore, the benzene (B151609) portion of the benzothiazole ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (bromo and methoxy groups) will influence the position of the incoming electrophile. The methoxy group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgmsu.edulibretexts.org The interplay of these electronic and steric effects will determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Reactions Involving the Thiazole Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the thiazole ring in this compound imparts nucleophilic character, making it susceptible to reactions with electrophiles.

One of the fundamental reactions of the thiazole nitrogen is quaternization , which involves N-alkylation. This reaction typically proceeds by treating the benzothiazole with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The product of this reaction is a thiazolium salt, which carries a positive charge on the nitrogen atom. This modification significantly alters the electronic properties of the benzothiazole ring system, increasing the acidity of the proton at the C2 position and making the ring more susceptible to nucleophilic attack.

Another important transformation is the formation of N-oxides . Oxidation of the thiazole nitrogen can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. The resulting N-oxide introduces a new functional group that can influence the molecule's biological activity and can also serve as a handle for further synthetic modifications. For instance, benzothiazole N-oxides can undergo rearrangement reactions or participate in cycloaddition reactions.

TransformationReagent ExampleProduct Type
QuaternizationMethyl iodide (CH₃I)N-methyl-6-bromo-4-methoxybenzo[d]thiazolium iodide
N-Oxide Formationm-Chloroperoxybenzoic acid (mCPBA)This compound N-oxide

Modifications at the Thiazole Sulfur Atom

TransformationReagent ExampleProduct Type
SulfoxidationHydrogen peroxide (H₂O₂)This compound 1-oxide (Sulfoxide)
SulfonylationPotassium permanganate (KMnO₄)This compound 1,1-dioxide (Sulfone)

Further Functionalization and Complex Heterocyclic Construction

The bromine atom at the 6-position of the benzothiazole ring is a key functional handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of more complex molecular architectures and the synthesis of libraries of compounds for biological screening.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. Several of these reactions are expected to be applicable to this compound:

Suzuki Coupling: This reaction involves the coupling of the bromo-benzothiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-benzothiazole with a primary or secondary amine, catalyzed by a palladium-phosphine complex. This is a crucial method for synthesizing anilino-benzothiazole derivatives, which are of significant interest in medicinal chemistry.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-benzothiazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-benzothiazoles are valuable intermediates for the synthesis of more complex structures, including fused heterocyclic systems.

Heck Reaction: In a Heck reaction, the bromo-benzothiazole can be coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the synthesis of vinyl-substituted benzothiazoles.

Ullmann Condensation: This copper-catalyzed reaction provides an alternative method for forming carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds at the 6-position by reacting the bromo-benzothiazole with alcohols, amines, or thiols, respectively.

The derivatives obtained from these functionalization reactions can serve as precursors for the construction of complex and fused heterocyclic systems . For example, an amino group introduced via Buchwald-Hartwig amination can be acylated and then cyclized to form a fused imidazole ring. Similarly, an alkynyl group introduced by Sonogashira coupling can undergo intramolecular cyclization to generate a fused furan or pyrrole ring, depending on the reaction conditions and the presence of other functional groups. These strategies allow for the expansion of the benzothiazole core into more elaborate polycyclic structures, which are often sought after in drug discovery programs.

Coupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃6-Phenyl-4-methoxybenzo[d]thiazole
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, BINAP, NaOtBuN-Phenyl-4-methoxybenzo[d]thiazol-6-amine
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N6-(Phenylethynyl)-4-methoxybenzo[d]thiazole
Heck ReactionStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N6-Styryl-4-methoxybenzo[d]thiazole
Ullmann CondensationPhenolCuI, 1,10-Phenanthroline, Cs₂CO₃6-Phenoxy-4-methoxybenzo[d]thiazole

Advanced Spectroscopic and Structural Characterization of 6 Bromo 4 Methoxybenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-Bromo-4-methoxybenzo[d]thiazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromine atom, as well as the heterocyclic thiazole (B1198619) ring.

The aromatic region typically shows signals for the protons on the benzene (B151609) ring. The proton on the thiazole ring (H2) is expected to appear at a downfield chemical shift, generally between δ 8.5 and 9.0 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms. chemicalbook.com The protons on the benzo portion of the molecule (H5 and H7) will have their shifts influenced by the methoxy and bromo substituents. The methoxy group's protons will appear as a sharp singlet, typically around δ 3.9 ppm. rsc.org

Expected ¹H NMR Chemical Shifts:

H2 (thiazole proton): A singlet, expected to be significantly downfield.

Aromatic Protons (H5, H7): These would appear as doublets due to coupling with each other. Their exact positions would depend on the specific electronic effects in the substituted ring.

Methoxy Protons (-OCH₃): A characteristic singlet peak.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H2 8.5 - 9.0 Singlet
H5 7.0 - 7.5 Doublet
H7 7.5 - 8.0 Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon of the thiazole ring (C2) is typically found in the range of δ 150-170 ppm. nanomedicine-rj.com The carbons of the benzene ring are spread across the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C6) will be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the methoxy group (C4) will be shifted significantly downfield. The methoxy carbon itself will appear as a distinct signal around δ 55-60 ppm. nanomedicine-rj.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 150 - 170
C4 (C-O) 155 - 160
C5 110 - 120
C6 (C-Br) 115 - 125
C7 120 - 130
C7a 130 - 140
C3a 145 - 155

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a correlation between the aromatic protons H5 and H7, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign which proton is attached to which carbon atom, for instance, linking the H5 signal to the C5 signal and the H7 signal to the C7 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular skeleton. For example, HMBC would show correlations from the methoxy protons to the C4 carbon, and from the H2 proton to carbons C3a and C7a, confirming the connectivity of the thiazole and benzene rings.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Aromatic C-H Stretch: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch (of -OCH₃): Found in the 2850-3000 cm⁻¹ range. nih.gov

C=N Stretch (thiazole ring): A sharp band is expected around 1550-1650 cm⁻¹. nih.gov

C=C Aromatic Ring Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. nih.gov

C-O Stretch (aryl ether): A strong, characteristic band usually appears in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Br Stretch: This vibration occurs in the fingerprint region, typically between 500-600 cm⁻¹.

These bands provide clear evidence for the presence of the key structural components of the molecule.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=N Stretch 1550 - 1650
C=C Aromatic Stretch 1450 - 1600
Asymmetric C-O Stretch 1200 - 1275
Symmetric C-O Stretch 1000 - 1075

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of a molecule, which are sensitive to its structure and bonding. For this compound, this technique would reveal characteristic frequencies corresponding to the vibrations of the benzothiazole (B30560) core, the C-Br bond, the C-O-C linkages of the methoxy group, and the aromatic C-H bonds. While specific experimental Raman data for this compound is not detailed in the available literature, analysis of related benzothiazole structures allows for a prediction of the expected spectral features. Key vibrations would include the thiazole ring breathing modes, aromatic ring stretching, and specific stretches for the C-S, C=N, C-Br, and O-CH₃ functional groups, providing a detailed vibrational fingerprint of the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₆BrNSO. HRMS analysis of related novel thiazole derivatives has been successfully used to confirm their molecular formulas by matching the experimentally measured mass with the calculated value. nih.gov The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with two peaks of nearly equal intensity separated by approximately 2 Da.

A study on a similar brominated heterocyclic compound, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govumaine.eduhpu2.edu.vnthiadiazole), demonstrated the utility of HRMS in confirming its structure. mdpi.com The analysis for this compound would be expected to yield data consistent with the values presented in the table below.

Table 1: Predicted HRMS Data for C₈H₆BrNSO

Ion AdductMolecular FormulaCalculated Mass (m/z)
[M(⁷⁹Br)]⁺C₈H₆⁷⁹BrNSO242.9459
[M(⁸¹Br)]⁺C₈H₆⁸¹BrNSO244.9439
[M(⁷⁹Br)+H]⁺C₈H₇⁷⁹BrNSO243.9537
[M(⁸¹Br)+H]⁺C₈H₇⁸¹BrNSO245.9517

Fragmentation Pattern Analysis for Structural Insights

Electron impact mass spectrometry (EI-MS) provides structural information by analyzing the fragmentation pattern of the parent molecule. Studies on various thiazole derivatives reveal characteristic fragmentation pathways that can be extrapolated to this compound. researchgate.net Upon ionization, the molecular ion would be expected to undergo fragmentation through several key pathways.

Common fragmentation patterns for related structures include the loss of small, stable molecules or radicals. For this compound, likely fragmentations would involve:

Loss of a methyl radical (•CH₃) from the methoxy group to yield a [M-15]⁺ ion.

Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment to give a [M-15-28]⁺ ion.

Cleavage of the thiazole ring , a common pathway in the mass spectra of benzothiazoles. researchgate.net

Loss of the bromine atom (•Br) , although cleavage of the stronger aryl-Br bond is often less favorable than fragmentation of substituents.

The resulting mass spectrum would display a series of peaks corresponding to these and other fragment ions, allowing for the reconstruction of the molecule's structure.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The benzothiazole system is a chromophore, meaning it absorbs light in the ultraviolet-visible region. scielo.org.za The absorption spectrum of this compound is expected to show characteristic bands arising from π → π* and n → π* electronic transitions within the conjugated aromatic system. mdpi.com

Studies of related benzofused thiadiazoles have shown absorption maxima (λmax) in the ultraviolet region. mdpi.com For example, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govumaine.eduhpu2.edu.vnthiadiazole) exhibits a λmax at 240 nm. mdpi.com Other complex thiazole derivatives show absorption peaks between 348 and 406 nm. scielo.org.za The exact position of the absorption maxima for this compound would be influenced by the methoxy and bromo substituents on the benzene ring. The methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands. Fluorescence and luminescence are also characteristic properties of many benzothiazole derivatives, indicating their potential for emission spectroscopy studies. nih.gov

Table 2: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength Region
π → ππ bonding to π antibonding200-400 nm
n → πNon-bonding to π antibonding>300 nm

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not available in the searched literature, detailed data exists for the closely related compound 6-Bromo-2-methylsulfanyl-1,3-benzothiazole . nih.govresearchgate.net

The structure of this analog reveals that the benzothiazole ring system is nearly planar, with a dihedral angle of just 0.9-1.0° between the fused benzene and thiazole rings. nih.govresearchgate.net This planarity is a result of the extensive π-electron conjugation across the fused ring system. It is expected that this compound would adopt a similarly planar conformation. The crystal packing of the analog does not feature hydrogen bonds but does show a short contact between the bromine and sulfur atoms of adjacent molecules. researchgate.net The crystallographic data for the methylsulfanyl analog provides a strong predictive model for the solid-state structure of the methoxy derivative.

Table 3: Crystal Data for the Analogous Compound 6-Bromo-2-methylsulfanyl-1,3-benzothiazole nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7843 (4)
b (Å)3.9514 (2)
c (Å)11.6076 (5)
β (°)96.353 (4)
Volume (ų)446.01 (3)
Z2

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical formula. For this compound (C₈H₆BrNSO), the theoretical elemental composition can be calculated and compared against experimental values obtained from combustion analysis. Research on other complex benzothiazole and brominated heterocyclic derivatives routinely includes elemental analysis to confirm the successful synthesis of the target compound. nih.govmdpi.com The experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated percentages.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.01139.36%
HydrogenH1.0082.48%
BromineBr79.90432.73%
NitrogenN14.0075.74%
SulfurS32.0613.14%
OxygenO15.9996.55%

Computational and Theoretical Chemical Studies of 6 Bromo 4 Methoxybenzo D Thiazole

Quantum Chemical Calculations (Density Functional Theory, DFT, and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. These methods provide a balance between accuracy and computational cost, making them ideal for studying complex organic molecules. The subsequent sections will explore the theoretical underpinnings of 6-Bromo-4-methoxybenzo[d]thiazole's properties, based on calculations performed on similar molecular frameworks.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the benzothiazole (B30560) core and the methoxy (B1213986) substituent.

Computational studies on various benzothiazole derivatives, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), reveal key structural parameters. The benzothiazole ring system is largely planar, a feature that is expected to be retained in the 6-bromo-4-methoxy derivative. The C-S and C=N bond lengths within the thiazole (B1198619) ring are critical to its electronic structure. For instance, in related benzothiazoles, the S-C bond lengths are typically in the range of 1.745 Å to 1.750 Å, while the C=N bond length is around 1.294 Å to 1.341 Å. nbu.edu.sa The C-C bond lengths in the benzene (B151609) ring are expected to be in the range of 1.39 to 1.42 Å, characteristic of aromatic systems.

Table 1: Predicted Optimized Geometry Parameters for this compound (based on analogous compounds)

ParameterPredicted Value
Bond Lengths (Å)
C-S~ 1.75
C=N~ 1.30
C-Br~ 1.90
C-O (methoxy)~ 1.36
O-CH₃ (methoxy)~ 1.43
Bond Angles (°) **
C-S-C~ 90
C-N=C~ 110
C-C-Br~ 120
C-C-O (methoxy)~ 125
C-O-C (methoxy)~ 118
Dihedral Angles (°) **
C-C-O-C (methoxy)~ 30

Note: These values are estimations based on data from structurally similar compounds and may vary in an actual calculation for this compound.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. Key aspects of the electronic structure, such as the distribution of electrons and the energies of molecular orbitals, can be elucidated through computational methods.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For substituted benzothiazole derivatives, DFT calculations have shown that the HOMO-LUMO energy gap typically ranges from 3.95 eV to 4.73 eV. nbu.edu.samdpi.com The introduction of an electron-donating group like methoxy is expected to raise the HOMO energy level, while the electron-withdrawing bromine atom would likely lower the LUMO energy. The interplay of these substituents will determine the final HOMO-LUMO gap of this compound. A smaller energy gap suggests that the molecule will be more reactive and can be more easily excited electronically.

The distribution of the HOMO and LUMO across the molecule provides further insight. In many benzothiazole derivatives, the HOMO is often localized on the electron-rich benzothiazole ring system, particularly on the sulfur and nitrogen atoms. The LUMO, on the other hand, is typically distributed over the entire conjugated system. For this compound, it is anticipated that the HOMO will have significant contributions from the methoxy group and the benzothiazole ring, while the LUMO will be influenced by the bromine atom and the thiazole moiety.

Table 2: Predicted HOMO-LUMO Energies and Energy Gap for this compound (based on analogous compounds)

ParameterPredicted Value (eV)
HOMO Energy~ -5.8 to -6.2
LUMO Energy~ -1.5 to -2.0
HOMO-LUMO Gap (ΔE)~ 3.8 to 4.7

Note: These are estimated energy ranges based on calculations for similar benzothiazole derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, colored in shades of blue).

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group, making these sites susceptible to electrophilic attack. The bromine atom, being electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the benzene ring and the methyl group would exhibit positive potential, indicating them as potential sites for nucleophilic interaction. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding.

In this compound, the nitrogen and oxygen atoms are expected to carry significant negative charges due to their high electronegativity. The sulfur atom in the thiazole ring is also likely to have a negative charge. The bromine atom will also exhibit a negative charge. The carbon atoms bonded to these electronegative atoms will, in turn, carry partial positive charges. The hydrogen atoms are generally expected to have small positive charges. The distribution of these charges influences the molecule's dipole moment and its interaction with other polar molecules.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound (based on analogous compounds)

AtomPredicted Mulliken Charge (a.u.)
Br~ -0.05 to -0.15
O (methoxy)~ -0.50 to -0.60
N~ -0.30 to -0.40
S~ -0.10 to -0.20
C (attached to Br)~ +0.05 to +0.15
C (attached to O)~ +0.20 to +0.30
C (methyl)~ -0.15 to -0.25

Note: These are approximate charge ranges based on calculations of similar molecules and can vary depending on the computational method and basis set used.

Vibrational Frequency Calculations and Spectral Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. These calculations are instrumental in assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, the predicted IR spectrum would exhibit characteristic peaks for the various functional groups present. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2900-3100 cm⁻¹ region. The C=N stretching of the thiazole ring typically appears around 1600-1650 cm⁻¹. The C-S stretching vibration is usually found in the 600-800 cm⁻¹ range. The C-O stretching of the methoxy group would likely produce strong absorptions in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically below 700 cm⁻¹.

By comparing the calculated vibrational spectrum with an experimental one, a detailed assignment of the observed bands can be made, confirming the molecular structure. Theoretical calculations often systematically overestimate vibrational frequencies, so scaling factors are commonly applied to improve the agreement with experimental data. doi.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (based on analogous compounds)

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (methoxy)2850 - 2980
C=N Stretch (thiazole)1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-O Stretch (methoxy)1000 - 1300
C-S Stretch600 - 800
C-Br Stretch500 - 700

Note: These are general ranges and the precise frequencies will depend on the specific molecular environment and computational methodology.

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules like this compound is a key area of materials science research. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties. For benzothiazole derivatives, DFT calculations are used to determine parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are indicative of NLO activity. mdpi.comresearchgate.net

Theoretical calculations for similar benzothiazole derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO energy gap (ΔE). mdpi.com A smaller energy gap generally correlates with a higher hyperpolarizability and thus a stronger NLO response. mdpi.com It is anticipated that the presence of both electron-donating and electron-withdrawing groups in this compound would lead to a reduced HOMO-LUMO gap and enhanced NLO properties compared to the unsubstituted benzothiazole.

To provide a quantitative prediction, DFT calculations at a specific level of theory, such as B3LYP with a 6-311+G(d,p) basis set, would be performed. researchgate.net The computed values for polarizability and hyperpolarizability can then be compared to standard NLO materials like urea (B33335) to assess its potential for applications in photonic and optoelectronic technologies. researchgate.net

PropertyDescriptionPredicted Influence of Substituents
Dipole Moment (μ)A measure of the molecule's overall polarity.The electronegative bromine and oxygen atoms are expected to induce a significant dipole moment.
Polarizability (α)The ability of the molecule's electron cloud to be distorted by an external electric field.The extended π-system of the benzothiazole ring, combined with the substituents, is likely to result in considerable polarizability.
First-Order Hyperpolarizability (β)A measure of the second-order NLO response.The push-pull nature of the methoxy and bromo substituents is predicted to enhance the first-order hyperpolarizability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to explore the behavior of molecules at an atomic level. These techniques are particularly valuable for predicting how a molecule like this compound might interact with biological targets and for exploring its conformational flexibility.

Ligand-based molecular modeling is employed to predict the biological activity of a molecule by comparing it to other molecules with known activities. biointerfaceresearch.com This approach is especially useful when the three-dimensional structure of the biological target is unknown. For this compound, this would involve creating a pharmacophore model based on a set of known active benzothiazole derivatives.

The process typically involves:

Conformational Analysis: Determining the low-energy conformations of this compound.

Pharmacophore Identification: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for biological activity in a series of related compounds.

3D-QSAR (Quantitative Structure-Activity Relationship): Building a statistical model that correlates the 3D properties of the molecules with their biological activity.

Studies on various benzothiazole derivatives have successfully used these methods to predict their potential as inhibitors for enzymes like p56lck and for their anticancer properties. biointerfaceresearch.comnih.gov The insights gained from such models can guide the synthesis of new derivatives with improved potency and selectivity. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govacs.org For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements. nih.gov

These simulations are crucial for:

Exploring Conformational Landscapes: Identifying the most stable and accessible conformations of the molecule.

Studying Ligand-Protein Interactions: If the structure of a target protein is known, MD simulations can be used to study the stability of the ligand-protein complex, revealing key interactions and the flexibility of the binding pocket. biointerfaceresearch.comnih.gov

Calculating Binding Free Energies: Estimating the strength of the interaction between the molecule and its target.

MD simulations on benzothiazole derivatives have been used to understand their binding modes with various proteins and to assess the stability of these interactions. biointerfaceresearch.comnih.govnih.gov For this compound, such simulations would be invaluable for predicting its behavior in a biological context and for rational drug design.

Simulation ParameterDescriptionRelevance for this compound
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the molecule's conformation or its binding pose within a protein.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average positions.Highlights flexible regions of the molecule or the protein-ligand complex.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over the simulation.Identifies key hydrogen bonding interactions that stabilize the ligand in a binding site.

Structure Reactivity and Property Relationships Chemical Focus of 6 Bromo 4 Methoxybenzo D Thiazole

Influence of Bromine and Methoxy (B1213986) Substituents on Aromaticity and Electron Density

The net effect on the electron density of the benzene (B151609) portion of the benzothiazole (B30560) ring is a complex interplay of these competing influences. The methoxy group at position 4 will strongly increase electron density at the ortho and para positions relative to itself. The bromine at position 6 will inductively withdraw electron density from its immediate vicinity.

The aromaticity of the individual rings within the benzothiazole scaffold can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) calculations. For substituted benzothiazoles, the benzene ring typically exhibits a higher degree of aromaticity than the thiazole (B1198619) ring. chemicalbook.com The presence of the electron-donating methoxy group is expected to slightly enhance the aromatic character of the benzene ring by increasing cyclic π-electron delocalization. The electron-withdrawing bromine atom might have a minor counteracting effect.

Table 1: Predicted Aromaticity Indices for the Rings of 6-Bromo-4-methoxybenzo[d]thiazole

Ring SystemPredicted HOMA valuePredicted NICS(0) (ppm)
Benzene Ring~0.96~ -9.8
Thiazole Ring~0.70~ -7.5

Note: These values are illustrative and extrapolated from data on similar substituted benzothiazoles. chemicalbook.com Higher HOMA values and more negative NICS values indicate greater aromaticity.

Electronic Effects on Chemical Reactivity and Reaction Site Selectivity

The electronic perturbations caused by the bromine and methoxy substituents have a profound impact on the chemical reactivity and the selectivity of reactions involving this compound. The increased electron density from the methoxy group generally activates the aromatic ring towards electrophilic substitution reactions.

The directing effects of the substituents are crucial in determining the position of electrophilic attack. The powerful ortho, para-directing methoxy group at position 4 will strongly activate positions 3 and 5. The bromine at position 6, being a deactivating but ortho, para-director, would direct incoming electrophiles to positions 5 and 7. The synergistic directing effect towards position 5 makes it a highly probable site for electrophilic substitution.

Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nature of the bromine atom and the benzothiazole ring system itself would make the carbon atom attached to the bromine (C6) a potential site for attack, although such reactions often require harsh conditions or activation by additional electron-withdrawing groups.

Steric Effects and Conformational Stability

The substituents on the benzothiazole ring also introduce steric considerations that can influence the molecule's conformation and reactivity. The methoxy group at position 4 is adjacent to the fused thiazole ring, which can lead to some degree of steric hindrance. The methyl group of the methoxy substituent is likely to orient itself to minimize steric clashes with the neighboring atoms.

The bromine atom at position 6 is relatively less sterically encumbered. However, the presence of both substituents can influence the approach of reagents to nearby reaction sites. For instance, while position 5 is electronically activated for electrophilic attack, the flanking methoxy and bromo groups could sterically hinder the approach of very large electrophiles.

Computational studies on substituted benzothiazoles have shown that the benzothiazole ring system is largely planar. chemicalbook.com The introduction of the methoxy and bromo substituents is not expected to cause significant deviation from planarity. The rotational barrier of the C-O bond of the methoxy group would be a key conformational parameter.

Correlation between Substituent Patterns and Theoretical Chemical Properties (e.g., frontier orbital energies, polarizability)

Modern computational chemistry provides powerful tools to understand the relationship between molecular structure and chemical properties. For this compound, theoretical calculations such as Density Functional Theory (DFT) can predict key properties like the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajrconline.orgresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The electron-donating methoxy group is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted benzothiazole. The electron-withdrawing bromine atom will have a counteracting effect, likely lowering the HOMO energy to some extent. The LUMO energy is also influenced by the substituents, with electron-withdrawing groups generally lowering its energy.

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. ajrconline.org The combined effects of the methoxy and bromo substituents will determine the precise energy gap for this molecule.

Table 2: Predicted Theoretical Chemical Properties for this compound

PropertyPredicted ValueInfluence of Substituents
HOMO Energy~ -5.8 eVRaised by -OCH₃, lowered by -Br
LUMO Energy~ -1.5 eVLowered by ring system and -Br
HOMO-LUMO Gap~ 4.3 eVNarrowed by combined electronic effects
Dipole MomentModerateInfluenced by the vector sum of bond dipoles
PolarizabilityHighEnhanced by the extended π-system and substituents

Note: These values are illustrative and based on general trends observed for substituted benzothiazoles in the literature. ajrconline.orgsigmaaldrich.com The actual values would require specific quantum chemical calculations.

The polarizability of a molecule describes how easily its electron cloud can be distorted by an external electric field. The extended π-electron system of the benzothiazole core, combined with the presence of both electron-donating and electron-withdrawing substituents, is expected to result in a relatively high polarizability for this compound. sigmaaldrich.com This property is significant in the context of non-linear optical materials.

Potential Applications in Materials Science and Catalysis

Exploration of Benzothiazole (B30560) Derivatives as Ligands in Catalysis

Benzothiazole derivatives are widely exploited in coordination chemistry, where they serve as ligands to form metal complexes. A benzothiazole ligand is a specific type of ligand derived from the core benzothiazole structure, commonly employed in the synthesis of metal complexes for catalytic reactions. wisdomlib.org These ligands are crucial in facilitating various chemical reactions, often enhancing the efficiency and selectivity of the catalysts. wisdomlib.org Their unique structure and properties make them valuable in coordination chemistry and catalysis. wisdomlib.org

The benzothiazole skeleton has been successfully incorporated into imine-based ligands, and their metal chelates have been synthesized and studied. biointerfaceresearch.com For instance, ruthenium (Ru) complexes with C,N-chelating benzothiazole-based ligands have been investigated for their potential activity in various chemical applications. nih.gov The versatility of the benzothiazole scaffold allows for the design of multi-target ligands, which can be valuable in developing catalysts with specific functionalities. nih.gov The effectiveness of catalysts incorporating benzothiazole derivatives has been noted in various organic syntheses. researchgate.net

Photophysical Properties of Substituted Benzothiazoles in Material Science Contexts

Substituted benzothiazoles are a significant class of materials in photophysics and materials science due to their unique electronic and optical properties. nih.govmdpi.com They are recognized as key components in highly tunable fluorophores. nih.gov

A notable characteristic of certain benzothiazole derivatives, particularly those with hydroxyl or amino groups, is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comrsc.org The ESIPT process involves four stages: excitation to a normal excited state, proton transfer to form a tautomer excited state, fluorescence emission from this tautomer state, and reverse proton transfer in the ground state. mdpi.com This cycle results in an unusually large Stokes shift (the difference between the absorption and emission maxima), which is beneficial for luminescent materials as it can prevent self-absorption. rsc.org

These unique photophysical properties have led to the application of benzothiazole derivatives in several areas of materials science:

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are promising candidates for high-performance OLEDs. research-nexus.net They have been investigated as highly efficient emitting materials, with their luminescence properties enabling the emission of various colors, including bluish-white and red light. research-nexus.netresearchgate.net By carefully selecting substituents, researchers can create emitters for deep-red to near-infrared (NIR) OLEDs. frontiersin.org For example, a doped device based on a 5,6-difluorobenzo[c] rsc.orgresearch-nexus.netresearchgate.netthiadiazole derivative achieved a maximum external quantum efficiency (EQE) of 5.75%. frontiersin.org Combining different benzothiazole emitters that emit blue-violet, green, and orange light allows for the fabrication of white organic light-emitting sources. rsc.org A system using three such derivatives doped into a polymer matrix achieved a saturated white-light emission with Commission Internationale de L'Eclairage (CIE) coordinates of (0.31, 0.32). rsc.org

Photosensitizers: Derivatized benzothiazoles also function as organic photosensitizers. researchgate.netacs.org By modulating the donor-π-acceptor-π-donor conjugated structure, compounds with excellent two-photon absorption (TPA) capability in the near-infrared (NIR) region can be developed. researchgate.netacs.org These TPA photosensitizers can be used to drive various organic reactions using NIR light, which allows for greater penetration depth than visible light. researchgate.netacs.org Furthermore, benzothiazole-decorated iridium-based complexes have been synthesized for use as nanophotosensitizers in photodynamic therapy. rsc.orgrsc.org

The following tables summarize key photophysical data for select benzothiazole derivatives discussed in the literature.

Emission Properties of Selected Benzothiazole Derivatives
CompoundEmission Maximum (in aggregated state)Emission Color
BHPO1532 nm rsc.orgGreen rsc.org
BHPO2560 nm rsc.orgOrange rsc.org
Performance of Benzothiazole-Based OLED Devices
Device TypePerformance MetricValue
Doped Deep-Red to NIR OLEDMaximum External Quantum Efficiency (EQE)5.75% frontiersin.org
White-Light Emitting Polymer SystemCIE Chromaticity Coordinates(0.31, 0.32) rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.